
A Technical Guide to the Predicted Spectral
Characteristics of 6-Hydroxy-5-

nitronicotinonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 6-Hydroxy-5-nitronicotinonitrile

CAS No.: 320405-84-3

Cat. No.: B1602793

Get Quote

This technical guide provides a detailed analysis of the predicted spectral data for 6-Hydroxy-
5-nitronicotinonitrile (CAS 320405-84-3), a key heterocyclic compound with potential

applications in medicinal chemistry and materials science. In the absence of publicly available

experimental spectra, this document leverages established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to

forecast the compound's spectral behavior. The insights herein are grounded in the analysis of

analogous structures and the fundamental electronic effects of its constituent functional groups.

This guide is intended for researchers, scientists, and professionals in drug development who

require a foundational understanding of this molecule's structural and electronic properties.

Molecular Structure and Tautomerism
6-Hydroxy-5-nitronicotinonitrile is a substituted pyridine ring bearing a hydroxyl, a nitro, and

a cyano group. A critical consideration for interpreting its spectral data is the potential for

tautomerism. The molecule can exist in equilibrium between the 6-hydroxy form and its 6-oxo

(or pyridone) tautomer, 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile. The position of this
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equilibrium is influenced by factors such as the solvent and the solid-state packing. Both forms

are considered in the following spectral predictions.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy
The NMR spectra of 6-Hydroxy-5-nitronicotinonitrile are expected to be significantly

influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-

donating character of the hydroxyl group. The tautomeric equilibrium will also play a defining

role in the observed chemical shifts.

Methodology for Spectral Prediction
Predictions for ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects

on the pyridine ring. The electron-withdrawing nitro and cyano groups will deshield adjacent

protons and carbons, shifting their signals downfield. Conversely, the hydroxyl group will shield

the ring, moving signals upfield. The predictions are benchmarked against known data for

substituted pyridines.

Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show two aromatic proton signals. The chemical shifts

will differ depending on the dominant tautomeric form.

Proton

Predicted Chemical

Shift (ppm) -

Hydroxy Form

Predicted Chemical

Shift (ppm) -

Pyridone Form

Multiplicity

H2 8.5 - 8.8 8.2 - 8.5 d

H4 8.0 - 8.3 7.8 - 8.1 d

OH/NH 10.0 - 12.0 (broad) 11.0 - 13.0 (broad) s

H2: This proton is situated between the ring nitrogen and the nitro group, leading to

significant deshielding and a downfield chemical shift.
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H4: This proton is adjacent to the cyano group and will also be deshielded, though to a

lesser extent than H2.

OH/NH: The hydroxyl or N-H proton will appear as a broad singlet at a very downfield

position due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide key insights into the electronic environment of the carbon

skeleton.

Carbon
Predicted Chemical Shift

(ppm) - Hydroxy Form

Predicted Chemical Shift

(ppm) - Pyridone Form

C2 150 - 155 145 - 150

C3 110 - 115 105 - 110

C4 140 - 145 135 - 140

C5 130 - 135 125 - 130

C6 160 - 165 170 - 175 (C=O)

CN 115 - 120 115 - 120

C6: The chemical shift of this carbon is highly diagnostic of the tautomeric form. In the

hydroxy form, it is an oxygen-bearing aromatic carbon. In the pyridone form, it is a carbonyl

carbon and will be significantly shifted downfield.

C3: This carbon, bearing the cyano group, will have its chemical shift influenced by the

resonance effects within the ring.

CN: The nitrile carbon will appear in the characteristic region for this functional group.
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Caption: A generalized workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Methodology for Spectral Prediction
The prediction of IR absorption frequencies is based on established group frequency charts

and literature data for similar compounds. The influence of the electronic environment on the

vibrational frequencies is also considered.

Predicted IR Data
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Functional Group

Predicted

Wavenumber (cm⁻¹)

- Hydroxy Form

Predicted

Wavenumber (cm⁻¹)

- Pyridone Form

Intensity

O-H stretch 3200 - 3500 (broad) - Strong, Broad

N-H stretch - 3100 - 3400 (broad) Strong, Broad

C-H stretch (aromatic) 3000 - 3100 3000 - 3100 Medium

C≡N stretch 2220 - 2240 2220 - 2240 Medium, Sharp

C=O stretch - 1650 - 1680 Strong, Sharp

NO₂ stretch

(asymmetric)
1520 - 1560 1520 - 1560 Strong

NO₂ stretch

(symmetric)
1340 - 1380 1340 - 1380 Strong

C=C/C=N stretch

(ring)
1450 - 1600 1450 - 1600 Medium-Strong

O-H/N-H Region: The presence of a broad band in the 3100-3500 cm⁻¹ region will be

indicative of either the hydroxyl or N-H group, depending on the tautomer.

C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the

nitrile functional group.

C=O Stretch: The appearance of a strong, sharp absorption in the 1650-1680 cm⁻¹ range

would be definitive evidence for the presence of the pyridone tautomer.

NO₂ Stretches: Two strong bands for the asymmetric and symmetric stretching of the nitro

group are expected.

Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of 6-Hydroxy-5-nitronicotinonitrile.
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Methodology for Spectral Prediction
The prediction of the mass spectrum is based on the calculated molecular weight and the

known fragmentation patterns of nitroaromatic and cyano-substituted compounds. Electron

ionization (EI) is assumed as the ionization method.

Predicted MS Data
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the

molecular formula C₆H₃N₃O₃.

Major Fragmentation Pathways:

Loss of NO₂: A prominent fragment at m/z 119 ([M - NO₂]⁺) is anticipated due to the facile

cleavage of the C-NO₂ bond.

Loss of CO (from pyridone): If the pyridone tautomer is present, a fragment corresponding

to the loss of carbon monoxide (m/z 137) might be observed.

Loss of HCN: Fragmentation involving the loss of hydrogen cyanide (m/z 138) from the

molecular ion is also a possibility.

Loss of NO: A fragment at m/z 135 ([M - NO]⁺) can also be expected.

[M]⁺˙
m/z 165

[M - NO₂]⁺
m/z 119

- NO₂

[M - NO]⁺
m/z 135

- NO

[M - HCN]⁺˙
m/z 138

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Hydroxy-5-nitronicotinonitrile.

Conclusion
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This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectral

data for 6-Hydroxy-5-nitronicotinonitrile. The key takeaways are the significant influence of

the electron-withdrawing substituents on the spectral parameters and the crucial role of

tautomerism in defining the observed spectra. The predicted data provides a robust framework

for the identification and characterization of this compound in future synthetic and analytical

endeavors. Experimental verification of these predictions will be invaluable in further

elucidating the chemical properties of this promising molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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